molecular formula C5H5BFNO2 B117733 4-Fluoropyridine-3-boronic acid CAS No. 860626-80-8

4-Fluoropyridine-3-boronic acid

Cat. No. B117733
CAS RN: 860626-80-8
M. Wt: 140.91 g/mol
InChI Key: FJHZOURNTIVCIA-UHFFFAOYSA-N
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Description

4-Fluoropyridin-3-yl Boronic Acid is a chemical compound with the molecular formula C5H5BFNO2 . It can be used in the preparation of oxadiazolylphenylboronic acid derivatives and analogs for use as fatty acid amide hydrolase inhibitors .


Synthesis Analysis

The synthesis of 4-Fluoropyridin-3-yl Boronic Acid involves several steps. One method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves the use of palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .


Molecular Structure Analysis

The molecular weight of 4-Fluoropyridin-3-yl Boronic Acid is 140.91 . The compound has an empirical formula of C5H5BFNO2 .


Chemical Reactions Analysis

Boronic acids, such as 4-Fluoropyridin-3-yl Boronic Acid, are known to undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling reactions . They can also undergo protodeboronation, a process that involves the removal of a boron atom from the boronic acid .


Physical And Chemical Properties Analysis

4-Fluoropyridin-3-yl Boronic Acid has a boiling point of 308.8±52.0 °C and a density of 1.34±0.1 g/cm3 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

4-Fluoropyridine-3-boronic acid plays a crucial role in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Local Radiotherapy of Cancer

Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer have been presented . The synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .

Biological Active Compounds

4-Fluoropyridine-3-boronic acid is used in the synthesis of biologically active compounds . These compounds present a special interest as potential imaging agents for various biological applications .

Sensing Applications

Boronic acids, including 4-Fluoropyridine-3-boronic acid, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .

Protein Manipulation and Modification

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation, and modification .

Development of Therapeutics

Boronic acids, including 4-Fluoropyridine-3-boronic acid, are used in the development of therapeutics . They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Safety And Hazards

This chemical is considered hazardous and may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHZOURNTIVCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382282
Record name 4-FLUOROPYRIDINE-3-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropyridine-3-boronic acid

CAS RN

860626-80-8
Record name 4-FLUOROPYRIDINE-3-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoropyridine 3-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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